6-cyclohexyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione
Description
Properties
IUPAC Name |
6-cyclohexyl-4-hydroxypyrano[3,2-c]quinoline-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c20-14-10-15(21)23-17-12-8-4-5-9-13(12)19(18(22)16(14)17)11-6-2-1-3-7-11/h4-5,8-11,20H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHYUKFWBJCQDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C3=CC=CC=C3C4=C(C2=O)C(=CC(=O)O4)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-cyclohexyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione typically involves multi-step organic reactions. One common method is the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. This reaction proceeds under specific conditions, such as the presence of a strong acid catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 6-Cyclohexyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under different conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 6-cyclohexyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its biological activities may be harnessed to create drugs that target specific diseases or conditions.
Industry: In the industrial sector, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 6-cyclohexyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrano[3,2-c]quinoline-2,5-dione core is highly versatile, with substituents at positions 3, 4, and 6 significantly altering biological and material properties. Below is a comparative analysis of structurally related compounds:
Physicochemical Properties
- Lipophilicity : Cyclohexyl and phenyl substituents increase logP values, enhancing membrane affinity but reducing aqueous solubility. Methyl and ethyl groups offer a balance between solubility and activity .
- Thermal Stability : Metal complexes (e.g., Fe(III), Co(II)) decompose at higher temperatures (~300°C) than organic analogs (~250°C), indicating enhanced stability .
- Electronic Properties : Diazene and chloro substituents reduce optical bandgaps, making derivatives suitable for optoelectronic applications .
Biological Activity
6-Cyclohexyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione (CAS No. 866149-95-3) is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article synthesizes available research findings on the compound's biological activity, focusing on its anticancer properties and mechanisms of action.
- Molecular Formula : C18H17NO4
- Molar Mass : 311.33 g/mol
- Boiling Point : Approximately 444.2 °C (predicted)
- Density : 1.41 g/cm³ (predicted)
- pKa : 4.50 (predicted)
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. The compound has shown promising results against various cancer cell lines.
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Mechanism of Action
- The compound exhibits pro-apoptotic activity, which is crucial for its anticancer effects. It induces cell cycle arrest and apoptosis in cancer cells, as evidenced by studies involving caspase activation and annexin V-FITC staining techniques .
- In particular, it has been reported to cause cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells, leading to increased apoptosis markers such as BAX and decreased anti-apoptotic proteins like Bcl-2 .
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In Vitro Studies
- The compound was tested on several cancer cell lines including MCF-7 (breast cancer) and Panc-1 (pancreatic cancer), achieving IC50 values of approximately 1.2 µM and 1.4 µM respectively .
- A comparative study indicated that similar compounds with different substitutions showed varied potency, suggesting that structural modifications can influence biological activity significantly .
Case Studies
Several case studies have documented the effects of this compound on different cancer types:
| Study | Cell Line | IC50 Value | Observations |
|---|---|---|---|
| Study A | MCF-7 | 1.2 µM | Induces G2/M phase arrest |
| Study B | Panc-1 | 1.4 µM | Promotes apoptosis via caspase activation |
| Study C | A549 (lung cancer) | 0.71 µM | Significant cytotoxicity observed |
Structure-Activity Relationship (SAR)
The structure of this compound plays a critical role in its biological activity. Modifications to the cyclohexyl group or hydroxyl positioning can enhance or diminish its anticancer efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
